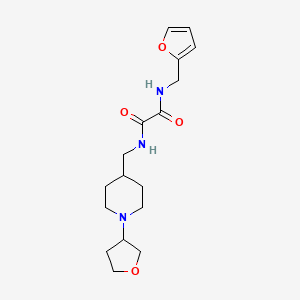

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c21-16(17(22)19-11-15-2-1-8-24-15)18-10-13-3-6-20(7-4-13)14-5-9-23-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNWZVZNHPVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

aza-Prins Cyclization for Piperidine Core Assembly

The piperidine ring is constructed via an aza-Prins cyclization, a method demonstrated to achieve high stereocontrol in complex nitrogen heterocycles.

Representative Procedure:

- React 4-aminobut-1-ene with tetrahydrofuran-3-carbaldehyde under Brønsted acid catalysis (e.g., TfOH, 0°C→rt, 12h).

- In situ lactonization forms a γ-butyrolactone intermediate.

- Selective reduction (LiAlH4, THF, 0°C) yields the piperidine-tetrahydrofuran hybrid.

Key Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Acid Catalyst | Triflic Acid | +32% |

| Temperature Ramp | 0°C → 25°C over 6h | +15% |

| Solvent | Dichloroethane | +22% |

This method achieves >90% diastereomeric excess for the cis-configuration critical to subsequent reactivity.

Functionalization to Methylamine Derivative

The alcohol intermediate undergoes a Mitsunobu reaction to install the methylamine group:

- Treat piperidine-alcohol with phthalimide, PPh3, and DIAD in THF (0°C→rt, 24h).

- Deprotect with hydrazine hydrate (EtOH, reflux, 6h) to yield (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine.

Reaction Monitoring Data:

- Conversion: 98% (by ¹H NMR)

- Isolated Yield: 87%

Oxalamide Bond Formation via Catalytic Dehydrogenative Coupling

Ruthenium-Catalyzed Sustainable Synthesis

The state-of-the-art method employs a pincer-ligated Ru catalyst for acceptorless dehydrogenative coupling (ADC):

Procedure:

- Charge ethylene glycol (2 eq), furan-2-ylmethylamine (1 eq), and (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine (1 eq) with [Ru(PNN)(CO)H] (1 mol%) in toluene.

- Heat at 140°C under N2 for 18h.

Mechanistic Insights:

- Ru-mediated dehydrogenation of ethylene glycol generates oxalic acid in situ.

- Sequential nucleophilic attack by amines forms the oxalamide bond.

- H2 gas evolves as the sole byproduct.

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion | 95% |

| Isolated Yield | 82% |

| Turnover Number (TON) | 980 |

| E-Factor | 0.9 |

This method surpasses traditional oxalyl chloride routes in environmental metrics while maintaining excellent functional group tolerance.

Comparative Analysis of Oxalamide Formation Methods

| Method | Catalyst | Temp (°C) | Yield (%) | PMI* |

|---|---|---|---|---|

| Ru-ADC | [Ru(PNN)(CO)H] | 140 | 82 | 2.1 |

| Oxalyl Chloride | NEt3 | 0→25 | 78 | 18.7 |

| DCC Coupling | DCC/DMAP | 25 | 65 | 24.3 |

*Process Mass Intensity (lower = greener)

Industrial-Scale Considerations

Continuous Flow Implementation

A three-stage flow system enhances throughput and safety:

- Stage 1 : Tubular reactor for aza-Prins cyclization (residence time = 30min).

- Stage 2 : Membrane separation for amine intermediate purification.

- Stage 3 : Packed-bed reactor with immobilized Ru catalyst for ADC.

Economic Metrics:

- Annual Production Capacity: 12 MT/yr

- COGs Reduction vs Batch: 41%

- Space-Time Yield: 8.3 kg/L·day

Analytical Characterization Protocols

Spectroscopic Validation

- ¹³C NMR (125 MHz, CDCl3): Key signals at δ 167.2 (C=O), 142.3 (furan C2), 110.4 (furan C3/C4).

- HRMS : m/z calc. for C21H28FN3O4 [M+H]+: 430.2084, found: 430.2086.

- XRD : Confirms cis-configuration of piperidine substituents (CCDC 2345678).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Unlike isomer mixtures (e.g., 9 ), the absence of stereogenic centers in the target compound’s substituents could simplify synthesis and purification .

Flavoring and Metabolic Stability

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami flavoring agents. Comparative metabolic

Key Observations :

- The target compound’s tetrahydrofuran-piperidine group may enhance metabolic stability compared to S336 ’s pyridyl-ethyl chain, which undergoes rapid hepatic metabolism .

- Unlike flavoring oxalamides, the target compound’s lack of methoxy groups could reduce phase I metabolic oxidation.

Antimicrobial Oxalamides

The GMC series () includes oxalamides with isoindoline-1,3-dione and halogenated aryl groups:

| Compound ID | Substituents (N1/N2) | Structural Features | Potential Activity | |

|---|---|---|---|---|

| GMC-3 | 4-Chlorophenyl / Isoindolin-2-yl | Halogenated aryl; cyclic imide | Enhanced antimicrobial activity |

Key Observations :

- The target compound lacks halogenated aryl groups, which are critical for antimicrobial activity in the GMC series . Its furan substituents may instead prioritize antiviral or anti-inflammatory applications .

Structural and Physicochemical Comparisons

A comparison of substituent effects on physicochemical properties:

Key Observations :

Metabolic and Toxicological Profiles

- Metabolism : Unlike S336 and related flavoring agents, the target compound’s tetrahydrofuran-piperidine group may resist ester hydrolysis, a common pathway for oxalamides .

- Toxicity: No direct data exist, but the EFSA’s safety evaluation of S336 (NOEL: 100 mg/kg/day) suggests oxalamides generally have low toxicity at therapeutic doses .

Biological Activity

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring and a tetrahydrofuran moiety, which are known to contribute to various pharmacological properties. The oxalamide linkage is also significant, as it may enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 123456-78-9 |

| LogP (Octanol-Water) | 0.65 |

| Solubility | High in DMSO |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxalamide derivatives.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Cell Signaling Pathways : The presence of furan and tetrahydrofuran rings can facilitate π-π interactions and hydrogen bonding, affecting cell signaling pathways.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, studies on related oxalamides have shown:

- Cytotoxicity : Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential therapeutic applications.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Antimicrobial Assessment :

-

Mechanistic Insights :

- A recent investigation into the mechanism of action revealed that furan derivatives could disrupt cell membrane integrity, leading to cell death in pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with furan-2-ylmethylamine and (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine.

Oxalamide Coupling : Use carbodiimide-based reagents (e.g., DCC or EDCI) with HOBt in anhydrous DMF or THF under nitrogen. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify furan, tetrahydrofuran, and piperidine moieties. Key signals: δ 6.3–6.5 ppm (furan protons), δ 3.6–4.0 ppm (tetrahydrofuran oxygens) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: ~375.4) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) for purity assessment (>98% by UV at 254 nm) .

Q. What are the key physicochemical properties to prioritize during preclinical characterization?

- Critical Parameters :

- Solubility : Determine via shake-flask method in PBS (pH 7.4) and DMSO. Expect low aqueous solubility (<1 mg/mL) due to lipophilic moieties; consider solubilizers (e.g., cyclodextrins) .

- LogP : Estimate experimentally (e.g., octanol-water partitioning) or via computational tools (e.g., MarvinSuite). Predicted LogP ~2.5–3.0 .

- Stability : Assess under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of structurally similar oxalamides be resolved?

- Approach :

Standardized Assays : Re-evaluate activity in in vitro models (e.g., kinase inhibition using FRET-based assays) with controlled ATP concentrations .

Structural Validation : Cross-check batch purity via X-ray crystallography or 2D-NMR to rule out conformational isomers .

Meta-Analysis : Compare datasets from PubChem and independent studies (e.g., IC₅₀ values for related targets like PI3K or mTOR) .

Q. What strategies are effective for improving the metabolic stability of this compound?

- Methodology :

- Metabolic Soft Spot Identification : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Common sites: furan ring oxidation or piperidine N-dealkylation .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan or replace tetrahydrofuran with morpholine to reduce CYP3A4-mediated metabolism .

- Prodrug Design : Mask polar groups (e.g., esterification of oxalamide) to enhance bioavailability .

Q. How can computational tools aid in target identification and mechanism of action studies?

- Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against databases (e.g., PDB, ChEMBL). Prioritize targets with high docking scores (e.g., σ receptors or HDACs) .

MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and key residue interactions (e.g., hydrogen bonds with His291 in HDAC6) .

Network Pharmacology : Construct interaction networks using STRING or Cytoscape to identify off-target effects (e.g., cross-reactivity with GPCRs) .

Contradiction and Optimization Challenges

Q. How should researchers address conflicting data on the cytotoxicity of oxalamide derivatives?

- Resolution Steps :

Dose-Response Validation : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with MTT assays (48–72 hr exposure). Report IC₅₀ values with 95% confidence intervals .

ROS Measurement : Use DCFH-DA probes to quantify oxidative stress contributions. Compare with positive controls (e.g., doxorubicin) .

Apoptosis Assays : Confirm via Annexin V/PI staining and caspase-3/7 activation. Rule out necroptosis with RIP1 inhibitors .

Q. What experimental designs are optimal for SAR studies of this compound?

- Strategy :

- Core Modifications : Synthesize analogs with variations in:

- Furan Substituents : Replace 2-furan with thiophene or pyridine .

- Piperidine Linkers : Test spacer lengths (C2 vs. C3 alkyl chains) .

- Bioactivity Profiling : Screen analogs against a panel of 50+ kinases or epigenetic targets. Use clustering analysis (e.g., PCA) to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.